Bis valacyclovir
Description
The Acyclovir (B1169)/Valacyclovir (B1662844) Paradigm in Antiviral Prodrug Research
The development of valacyclovir from its parent drug, acyclovir, is a classic and highly successful example of the prodrug strategy in antiviral therapy. nih.govresearchgate.net It demonstrates how chemical modification can dramatically improve the clinical utility of a potent antiviral agent.
Nucleoside analogs are a cornerstone of antiviral therapy. azolifesciences.comekb.eg These are synthetic compounds that are structurally similar to the natural nucleosides that make up DNA and RNA. azolifesciences.comnih.gov Viruses rely on the host cell's machinery to replicate their genetic material. Antiviral nucleoside analogs work by interfering with this process. azolifesciences.com
Once inside a cell, these analogs are phosphorylated by viral or cellular enzymes to their active triphosphate form. mdpi.com This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. mdpi.comresearchgate.net Because the analog lacks the proper chemical group for the next nucleotide to attach, its incorporation leads to the termination of the chain, thus halting viral replication. azolifesciences.comresearchgate.net A key to their success is their selective activation by viral enzymes, which minimizes their effect on uninfected host cells. azolifesciences.com
Acyclovir is a potent inhibitor of herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govijpsjournal.com However, its clinical use is limited by its poor oral bioavailability, which is only about 15-30%. researchgate.netscielo.br This is due to its low water solubility and limited absorption from the gastrointestinal tract. ijpcbs.com
To overcome this limitation, valacyclovir, the L-valyl ester prodrug of acyclovir, was developed. researchgate.netscielo.br The design concept was to temporarily mask the hydroxyl group of acyclovir with the amino acid L-valine. scielo.br This esterification significantly increases the water solubility of the compound and allows it to be actively transported across the intestinal wall by human peptide transporters (hPEPT-1). nih.govnih.gov
Once absorbed, valacyclovir is rapidly and almost completely converted back to acyclovir and L-valine by first-pass metabolism in the intestine and liver. scielo.brcapes.gov.br This results in acyclovir plasma concentrations that are three to five times higher than those achieved with oral acyclovir, reaching levels comparable to intravenous administration. nih.govnih.gov This enhanced bioavailability allows for less frequent dosing and improved therapeutic efficacy. nih.govcapes.gov.br The success of valacyclovir has spurred further research into other amino acid and dipeptide prodrugs of acyclovir, such as val-val-acyclovir, to further improve its properties. researchgate.net Another approach involved conjugating acyclovir with bile acids to utilize bile acid transporters for enhanced absorption. acs.org
Interactive Data Tables
Table 1: Comparison of Acyclovir and Valacyclovir Properties
| Property | Acyclovir | Valacyclovir |
| Drug Type | Active Drug | Prodrug (L-valyl ester of acyclovir) |
| Oral Bioavailability | 15-30% | ~54% |
| Absorption Mechanism | Passive diffusion | Active transport (hPEPT-1) |
| Conversion to Acyclovir | N/A | Rapid and extensive first-pass metabolism |
| Resulting Acyclovir Plasma Levels | Low | 3-5 times higher than oral acyclovir |
Table 2: Key Prodrug Terminology
| Term | Definition |
| Prodrug | A pharmacologically inactive compound that is converted into an active drug within the body. |
| Latentiation | The process of chemical modification to create a prodrug. |
| Carrier-Linked Prodrug | An active drug covalently bonded to an inert carrier molecule. |
| Bioprecursor Prodrug | An inactive compound that is metabolically activated to the active drug without a carrier. |
| Mutual Prodrug | Two synergistic drugs linked together, each acting as a carrier for the other. |
Contextualizing Bis Valacyclovir within Advanced Prodrug Architectures
The strategic design of prodrugs represents a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmaceutical and pharmacokinetic properties of active drug molecules. Simple prodrugs, such as valacyclovir, are formed by linking a promoiety—in this case, the L-valine amino acid—to the active drug, acyclovir. thepharmajournal.comresearchgate.net This modification enhances oral bioavailability by leveraging specific biological transport mechanisms, like the human intestinal peptide transporter hPEPT1, before being cleaved by esterases in the body to release the parent drug. researchgate.netgoogle.com
Advanced prodrug architectures build upon this foundation by employing more complex molecular designs to overcome multifaceted delivery challenges. One such sophisticated strategy is the creation of dimeric prodrugs, where two molecules of a drug are linked together, often via a specific chemical tether. purdue.edutandfonline.com this compound, a compound in which two valacyclovir molecules are joined, serves as a structural archetype for this advanced design, even though it is primarily documented as a process impurity in the synthesis of valacyclovir. thepharmajournal.comconnectjournals.comsynzeal.com
The rationale for designing dimeric prodrugs is multifaceted. Such architectures can:
Improve Pharmacokinetics and Stability: Dimeric structures can be engineered for greater stability in certain physiological environments, such as the acidic conditions of the stomach, and may exhibit altered absorption and distribution profiles. nih.gov For instance, research on bis(SATE) PMEA prodrugs found them to be more stable in human gastric juice and serum compared to other prodrug forms. nih.gov
Overcome Biological Barriers: A key application of dimeric prodrugs is to overcome efflux transporters like P-glycoprotein (P-gp), which are present at the blood-brain barrier and can limit the penetration of drugs into the central nervous system. purdue.edu Dimeric prodrugs of the antiviral agent abacavir (B1662851) were intentionally designed to inhibit P-gp, thereby improving potential brain penetration. purdue.eduacs.orgnih.gov The larger size of the dimer can facilitate the occupation of multiple binding sites on the transporter, effectively blocking it. purdue.edu
Enable Controlled or Targeted Release: The linker connecting the two drug molecules can be designed to be "traceless" and cleavable only under specific physiological conditions, such as the reducing environment inside a cell, allowing for targeted release of the active monomeric drug. purdue.eduacs.org
This compound fits the structural definition of a dimeric prodrug. It consists of two valacyclovir units connected by a methylene (B1212753) bridge linking the amino groups of the respective guanine (B1146940) bases. synthinkchemicals.com This structure theoretically offers the advantage of delivering two equivalents of valacyclovir (which would subsequently be metabolized to two equivalents of acyclovir) from a single molecular entity. While not intentionally developed as a therapeutic agent, its architecture aligns with advanced strategies seen in compounds like bis(POM)-PMEA (adefovir dipivoxil) and bis(POC)-PMPA (tenofovir), where bis-esterification of a parent drug was used to successfully enhance antiviral activity and oral bioavailability. ohsu.edursc.orgasm.org
Therefore, this compound can be viewed as a de facto example of an advanced prodrug architecture. Its study, even as an impurity, provides insight into the chemical possibilities of dimerizing complex antiviral agents and serves as a conceptual model for how such structures could be rationally designed to modulate pharmacokinetic behavior and therapeutic efficacy.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C27H40N12O8 | rsc.org |
| Molecular Weight | 660.7 g/mol | rsc.org |
| IUPAC Name | 2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate | rsc.org |
| Physical Form | Solid, White to Off-White | nih.govnih.gov |
| Melting Point | >142°C (decomposes) | nih.gov |
| Predicted Boiling Point | 910.2 ± 75.0 °C | nih.gov |
| Predicted Density | 1.58 ± 0.1 g/cm³ | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Name/Description |
|---|---|
| Acyclovir | 9-(2-hydroxyethoxymethyl)guanine |
| Valacyclovir | L-valine ester of acyclovir |
| This compound | 2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate |
| Abacavir | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol |
| Adefovir Dipivoxil | bis(pivaloyloxymethyl) ester of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) |
| Tenofovir | (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA) |
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N12O8/c1-14(2)16(28)24(42)46-7-5-44-12-38-10-32-18-20(38)34-26(36-22(18)40)30-9-31-27-35-21-19(23(41)37-27)33-11-39(21)13-45-6-8-47-25(43)17(29)15(3)4/h10-11,14-17H,5-9,12-13,28-29H2,1-4H3,(H2,30,34,36,40)(H2,31,35,37,41)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNNOXICHLWLAK-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)C(C(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)[C@H](C(C)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159476 | |
| Record name | Bis valacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-51-6 | |
| Record name | Bis valacyclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356019516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis valacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS VALACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43K3TFO2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Spectroscopic and Analytical Characterization of Bis Valacyclovir
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is fundamental to decoding the molecular architecture of Bis valacyclovir (B1662844). By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features, from the atomic arrangement to the constituent functional groups, can be determined.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure, dynamics, and conformation of molecules in solution. For a complex molecule like Bis valacyclovir, 1H and 13C NMR spectra would be essential for mapping the carbon-hydrogen framework.
The chemical shifts in the 1H NMR spectrum would help identify protons in different chemical environments, such as those on the valine ester moieties, the ethoxymethyl side chains, and the purine (B94841) rings. Similarly, the 13C NMR spectrum would reveal signals for all carbon atoms, including the carbonyl carbons of the ester and amide groups, and the aromatic carbons of the guanine (B1146940) systems. tandfonline.comnih.gov
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the linkage between the two valacyclovir-like units. Furthermore, techniques like 1D difference NOE (Nuclear Overhauser Effect) could be used to probe the spatial proximity of different protons, offering insights into the molecule's preferred conformation in solution. mdpi.comresearchgate.net
Table 1: Predicted NMR Spectral Regions for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Amine (-NH₂) | Variable, broad |
| Valine α-CH | ~3.5 - 4.5 | |
| Ethoxy (-OCH₂CH₂O-) | ~3.5 - 5.5 | |
| Purine Ring Protons | ~7.5 - 8.5 | |
| Valine Methyl (-CH₃) | ~0.8 - 1.2 | |
| ¹³C | Carbonyl (Ester, Amide) | ~160 - 180 |
| Purine Ring Carbons | ~110 - 160 | |
| Ethoxy (-OCH₂CH₂O-) | ~60 - 80 | |
| Valine α-CH | ~50 - 60 |
Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. tutorchase.com The molecular formula for this compound is C₂₇H₄₀N₁₂O₈, corresponding to a molecular weight of approximately 660.7 g/mol . nih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 661.3. mdpi.com
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of this parent ion. The resulting daughter ions provide a fingerprint that helps to confirm the structure. The fragmentation of this compound would likely involve cleavage of the ester and ether linkages, as well as the bond connecting the two purine units. Expected fragmentation patterns could yield ions corresponding to valacyclovir (m/z 325.2) and the guanine base (m/z 152.0), which are known fragments from the analysis of valacyclovir itself. researchgate.netnih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| Parent Ion | ~661.3 | Protonated molecular ion [M+H]⁺ |
| Fragment Ion | ~325.2 | Corresponds to a valacyclovir unit researchgate.net |
| Fragment Ion | ~152.0 | Corresponds to the guanine base fragment researchgate.netnih.gov |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the various functional groups present in a molecule. conicet.gov.ar The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.
Key expected absorptions include N-H stretching vibrations for the primary amine and amide groups, C=O stretching for the ester and amide functionalities, C-O stretching from the ether and ester groups, and vibrations associated with the aromatic purine ring system. researchgate.netnist.gov
Table 3: Expected IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine/Amide (N-H) | Stretch | 3100 - 3500 |
| Alkyl (C-H) | Stretch | 2850 - 3000 |
| Ester (C=O) | Stretch | ~1735 - 1750 |
| Amide (C=O) | Stretch | ~1650 - 1690 |
| Aromatic Ring (C=C/C=N) | Stretch | ~1475 - 1610 |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This analysis is particularly useful for characterizing molecules containing chromophores—the parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption. sophiacollegemumbai.com
In this compound, the primary chromophores are the two purine (guanine) ring systems. The conjugation within these aromatic systems leads to strong UV absorption. The maximum absorption wavelength (λmax) for valacyclovir is typically observed around 252-254 nm. ipinnovative.comresearchgate.net It is expected that this compound would exhibit a similar λmax, although the linkage of the two chromophores could potentially cause a slight shift (either bathochromic or hypsochromic) and an increase in molar absorptivity (a hyperchromic effect). azooptics.com
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is essential for separating a compound from a mixture, assessing its purity, and quantifying its amount. For a substance like this compound, which is a known impurity of a pharmaceutical product, these methods are critical for quality control. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of valacyclovir and its related substances, including this compound. globalresearchonline.net A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.
This technique allows for the separation of this compound from the main active compound (valacyclovir) and other impurities based on differences in their polarity. The separated compounds are then detected by a UV detector, typically set at the λmax of the purine chromophore (around 254 nm). researchgate.netipinnovative.com By comparing the peak area of this compound to that of a reference standard of known concentration, its quantity in a sample can be accurately determined. The method's validation would include checks for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). derpharmachemica.com
Table 4: Typical RP-HPLC Method Parameters for Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ipinnovative.com |
| Mobile Phase | Mixture of aqueous buffer (e.g., phosphate, formic acid) and organic solvent (e.g., acetonitrile (B52724), methanol) researchgate.netglobalresearchonline.netderpharmachemica.com |
| Flow Rate | 0.5 - 1.0 mL/min ipinnovative.comderpharmachemica.com |
| Detection | UV at ~254 nm researchgate.netipinnovative.com |
| Column Temperature | Ambient or controlled (e.g., 30°C) researchgate.net |
Chiral Liquid Chromatography for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute, given that the parent drug, valacyclovir, is the L-valyl ester of acyclovir (B1169). The presence of any D-enantiomer would represent a stereoisomeric impurity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for resolving and quantifying enantiomers.
A suitable method for the enantiomeric resolution of this compound would be based on the established and validated methods for valacyclovir. nih.govresearchgate.net The separation of valacyclovir enantiomers has been successfully achieved on a Chiralpak AD column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.gov A normal-phase mobile system is typically employed.
The key to separation is the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. The use of a polar organic solvent system, often containing a base like diethylamine (B46881), is crucial for achieving good peak shape and resolution. nih.gov For this compound, which contains two chiral centers derived from L-valine, the separation would distinguish between the (S,S) diastereomer (this compound) and any potential (S,R) or (R,R) impurities.
Table 1: Representative Chiral HPLC Method Parameters for Valacyclovir Enantiomers (Adapted from methods for Valacyclovir and applicable to this compound analysis)
| Parameter | Condition |
| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) nih.gov |
| Mobile Phase | n-hexane: ethanol (B145695): diethylamine (30:70:0.1, v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Resolution (between enantiomers) | > 4.0 nih.gov |
The limit of detection (LOD) and limit of quantification (LOQ) for the undesired D-enantiomer in valacyclovir analysis have been reported to be as low as 300 ng/mL and 900 ng/mL, respectively, demonstrating the high sensitivity of the method. nih.gov
Gas Chromatography (GC) Applications in Related Substance Analysis
While HPLC is the primary tool for analyzing non-volatile related substances like this compound, Gas Chromatography (GC), particularly when coupled with a headspace sampler (HS-GC), is essential for the analysis of volatile impurities and residual solvents that may be present in the bulk drug substance. The analysis of residual solvents is a critical component of related substance testing as mandated by pharmacopeial standards.
A validated HS-GC method for valacyclovir has been developed to quantify Class 2 residual solvents such as ethanol, acetone, isopropyl alcohol, and toluene. rjptonline.org This method utilizes a DB-624 column with a flame ionization detector (FID), providing high sensitivity and specificity for volatile organic compounds. rjptonline.orgresearchgate.net
Table 2: Typical HS-GC Conditions for Residual Solvent Analysis in Valacyclovir (Applicable for the analysis of volatile impurities in samples containing this compound)
| Parameter | Condition |
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) researchgate.net |
| Carrier Gas | Nitrogen rjptonline.org |
| Detector | Flame Ionization Detector (FID) rjptonline.org |
| Oven Temperature Program | Initial 40°C, ramped to 240°C |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Headspace Vial Equilibration | 80°C for 30 min |
This technique ensures that the final substance is free from potentially harmful solvent residues that may have been used during the synthesis and purification processes, including the formation of this compound impurity. thepharmajournal.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available, analysis of analogous "bis" compounds and related antiviral structures provides a clear framework for what such an analysis would entail. mdpi.comuib.esdntb.gov.ua
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of this compound in an appropriate solvent or solvent mixture.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The diffraction data is then processed to determine the unit cell dimensions, space group, and a set of structure factors. These are used to solve the crystal structure, typically through direct methods or Patterson synthesis, and subsequently refined to yield a precise model of the atomic positions, bond lengths, and bond angles.
The refined crystal structure of this compound would provide invaluable information. It would confirm the stereochemistry at the two chiral centers as (S,S). Furthermore, it would reveal the preferred conformation of the flexible ethoxymethyl side chains and the orientation of the two valine ester groups relative to the central methylene-bridged purine rings.
Of particular interest would be the network of intermolecular interactions that stabilize the crystal lattice. By analogy with crystal structures of similar compounds like benzylidene-bis-(4-hydroxycoumarin) and acyclovir itself, it is expected that this compound would exhibit an extensive network of hydrogen bonds. mdpi.comdntb.gov.uanih.gov These interactions would likely involve the amino groups, amide linkages, and carbonyl oxygen atoms of the guanine and valine moieties, as well as the ether oxygen atoms. These hydrogen bonds dictate the molecular packing and are fundamental to the solid-state properties of the compound.
Thermal Analysis and Stability Profiling
Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature. These methods are crucial for understanding the thermal stability and decomposition profile of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA thermogram provides a quantitative measure of mass loss associated with decomposition or desolvation events.
For acyclovir, the parent compound, thermal analysis shows it is stable up to its melting point of around 256°C, after which it undergoes significant decomposition in multiple stages at higher temperatures. nih.gov Valacyclovir hydrochloride, the prodrug, also shows distinct thermal events, including the loss of water and subsequent decomposition. mdpi.com
A TGA study of this compound would be expected to show its decomposition profile. The analysis would identify the onset temperature of decomposition, which is a key indicator of its thermal stability. The thermogram would likely reveal a multi-step decomposition process, corresponding to the sequential breakdown of the complex molecule.
Table 3: Representative TGA Data for Related Antiviral Compounds
| Compound | Onset of Decomposition | Key Mass Loss Events | Reference |
| Acyclovir | ~256°C | Two significant stages between 400°C and 560°C. nih.gov | nih.gov |
| Valacyclovir HCl Hemihydrate | ~123°C (water loss) | Water loss (2.42%), followed by melt/decomposition at ~209°C. mdpi.com | mdpi.com |
| [Cu(Acyclovir)2] Complex | 34.72°C | Multi-stage decomposition involving outgassing, water loss, and ligand decomposition. zenodo.org | zenodo.org |
The TGA data for this compound would be critical for establishing its thermal liability and for comparison with the main component, valacyclovir.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions. This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical insights into the physical and chemical changes that occur upon heating or cooling.
In the context of pharmaceutical compounds, DSC is invaluable for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) and their impurities. The thermal behavior of a compound can significantly influence its stability, solubility, and bioavailability. For a compound like this compound, which is identified as a known impurity of valacyclovir, understanding its phase transitions is crucial for quality control and ensuring the stability of the parent drug substance.
This compound, chemically known as (2,2'-[Methylenebis[imino(6-oxo-1,6-dihydro-9H-purine-9,2-diyl)methyleneoxy]]diethyl di(L-valinate)), is listed as Impurity P in the European Pharmacopoeia and Impurity K in the United States Pharmacopeia. lgcstandards.comresearchgate.netchemdict.comdrugfuture.comuspnf.com Its structure represents a dimeric form of valacyclovir. researchgate.net
Despite its identification as a significant impurity, detailed research findings from Differential Scanning Calorimetry studies specifically on this compound are not extensively available in publicly accessible scientific literature. Thermal analysis data for valacyclovir hydrochloride and its parent compound, acyclovir, have been more broadly studied, revealing various polymorphic forms and hydrates with distinct thermal behaviors. mdpi.comajbps.orgajbps.org For instance, different crystalline forms of valacyclovir hydrochloride exhibit unique endothermic peaks corresponding to dehydration and melting. mdpi.com
While comprehensive DSC thermograms for this compound are not published, some chemical suppliers provide basic physical data. For example, one source notes a melting point of over 142°C with decomposition, indicating that the substance degrades upon melting. uspnf.com However, this single data point does not provide a complete picture of its phase transition behavior. A full DSC analysis would offer a more detailed profile, including the onset temperature of melting, the peak endotherm, and the associated enthalpy of fusion, as well as any other thermal events like glass transitions or solid-solid phase transformations.
The absence of detailed, peer-reviewed DSC studies on this compound highlights a gap in the comprehensive characterization of this specific valacyclovir impurity. Such studies would be beneficial for establishing a complete impurity profile and understanding its potential impact on the quality and stability of valacyclovir drug products.
Data Table of Physical Properties for this compound
| Property | Value | Source(s) |
| Chemical Name | (2,2'-[Methylenebis[imino(6-oxo-1,6-dihydro-9H-purine-9,2-diyl)methyleneoxy]]diethyl di(L-valinate)) | researchgate.net |
| Synonyms | Valacyclovir Impurity P (EP), Valacyclovir Impurity K (USP), Valaciclovir Dimer | researchgate.netdrugfuture.comuspnf.com |
| CAS Number | 1356019-51-6 | ajbps.org |
| Molecular Formula | C27H40N12O8 | |
| Molecular Weight | 660.69 g/mol | |
| Melting Point | >142°C (decomposes) | uspnf.com |
| Appearance | White to Off-White Solid | uspnf.com |
Molecular and Biochemical Mechanisms of Valacyclovir Prodrug Activation
Enzymatic Hydrolysis of Valacyclovir (B1662844) Esters
The conversion of valacyclovir to its active form, acyclovir (B1169), is catalyzed by specific hydrolase enzymes. nih.govpatsnap.com This enzymatic cleavage of the ester bond is a critical step in the activation of the prodrug.
Identification and Characterization of Valacyclovir Hydrolase Enzymes
Initial research to pinpoint the human enzyme(s) responsible for valacyclovir's activation led to the identification of a novel serine hydrolase. nih.gov A protein with substantial hydrolytic activity towards valacyclovir was purified from Caco-2 cells, a line derived from human intestine. nih.gov This 27-kDa protein was identified as Biphenyl (B1667301) hydrolase-like (BPHL) protein. nih.gov Recombinant BPHL demonstrated significant hydrolytic activity for valacyclovir. nih.gov
Further chemoproteomic studies identified another serine hydrolase, Retinoblastoma-binding protein 9 (RBBP9), as a valacyclovir-activating enzyme in Caco-2 cells. acs.org The activity of RBBP9 was confirmed using the selective inhibitor emetine. acs.org Subsequent investigations in mouse jejunum and liver lysates, including those from Bphl-knockout mice, revealed that RBBP9 is the primary enzyme for valacyclovir activation in the intestine, while both RBBP9 and BPHL contribute almost equally in the liver. acs.orgumich.edu
These findings suggest that BPHL and RBBP9 are the two major enzymes responsible for the activation of valacyclovir. acs.org
Substrate Specificity and Kinetics of Enzyme Activation
BPHL, also referred to as valacyclovirase (VACVase), exhibits a broad substrate specificity for the alcohol leaving group, meaning it can hydrolyze amino acid esters of a wide array of therapeutic nucleoside analogues beyond just acyclovir. acs.orgnih.gov This includes prodrugs of zidovudine, floxuridine, and gemcitabine. nih.gov However, the enzyme is highly specific for the hydrolysis of α-amino acid esters. nih.govnih.gov
Kinetic studies have quantified the efficiency of these enzymes. Recombinant BPHL hydrolyzes valacyclovir with a specificity constant (kcat/Km) of 420 mM⁻¹s⁻¹. nih.gov The kinetic characterization of RBBP9 revealed a comparable catalytic efficiency, with a kcat/Km of 104 mM⁻¹s⁻¹. acs.orgumich.edu
The substrate specificity of BPHL is significantly influenced by the structure and stereochemistry of the amino acid promoiety. researchgate.net BPHL shows a preference for hydrophobic amino acids over charged ones and is selective for L-isomers over D-isomers. researchgate.net
Table 1: Kinetic Parameters of Valacyclovir Hydrolases
| Enzyme | Substrate | kcat/Km (mM⁻¹s⁻¹) | Source |
|---|---|---|---|
| BPHL | Valacyclovir | 420 | nih.gov |
| BPHL | Valganciclovir | 53.2 | nih.gov |
Impact of Molecular Structure on Enzymatic Cleavage Efficiency
The efficiency of enzymatic cleavage is heavily dependent on the molecular structure of the amino acid ester prodrug. For BPHL, the acyl-binding pocket is largely hydrophobic, which explains its preference for hydrophobic amino acid promoieties. nih.govresearchgate.net The enzyme's active site also features charge-charge interaction sites for the α-amino group of the promoiety. researchgate.net
Structural studies and homology modeling of BPHL have provided insights into its substrate recognition. acs.org The model suggests a catalytic triad (B1167595) of S122, H255, and D227. acs.org A key residue, Asp-123, located immediately after the nucleophile Ser-122, plays a crucial role in substrate discrimination by directing its side chain into the substrate-binding pocket. nih.govnih.gov This structural feature is unique among serine hydrolases. nih.govnih.gov The relatively unconstrained nucleoside-binding site of BPHL likely accounts for its broad specificity towards different nucleoside analogues. acs.org
The stereoselectivity of BPHL, favoring L-isomers, is a critical factor in the design of amino acid ester prodrugs. researchgate.net The enzyme is more stereoselective for valine isomers than for phenylalanine isomers. researchgate.net Furthermore, BPHL demonstrates a preference for 5'-esters over 3'-esters and 3',5'-diesters. researchgate.net
Transporter-Mediated Uptake Mechanisms
The increased bioavailability of valacyclovir is not solely due to enzymatic hydrolysis but also relies on its efficient uptake from the intestinal lumen, a process mediated by specific transporters. nih.govoup.com
Interaction with Human Peptide Transporters (e.g., hPEPT1, hPEPT2)
Valacyclovir is a substrate for the human intestinal peptide transporter hPEPT1 and the renal peptide transporter hPEPT2. oup.commdpi.com hPEPT1 is expressed in the intestine and is responsible for absorbing dietary di- and tripeptides, as well as peptide-like drugs. oup.comportlandpress.com The interaction of valacyclovir with hPEPT1 facilitates its transport across the intestinal epithelium. nih.govoup.com
Studies using Chinese hamster ovary (CHO) cells overexpressing hPEPT1 have shown significantly greater uptake of valacyclovir compared to control cells. nih.gov This uptake is concentration-dependent and saturable. nih.gov The transport of valacyclovir via hPEPT1 is pH-dependent, with optimal uptake observed at a pH of 7.5, though direct proton cotransport has not been consistently observed. nih.gov The interaction is competitive, as the uptake of valacyclovir is inhibited by various dipeptides and β-lactam antibiotics, which are also substrates for hPEPT1. nih.gov
Molecular Basis of Recognition and Transport by Peptide Transporters
The ability of peptide transporters to recognize and transport a non-peptidic drug like valacyclovir lies in its structural mimicry of dipeptides. pnas.org Crystal structures of a bacterial homolog of mammalian peptide transporters in complex with valacyclovir have provided a structural basis for this recognition. pnas.orgbiorxiv.org
These structures reveal that the recognition is mediated through both the L-valine amino acid scaffold and the ester bond of valacyclovir. pnas.orgbiorxiv.orgpnas.org The amino terminus of the L-valine moiety interacts with conserved residues within the transporter's binding site, such as an asparagine residue. portlandpress.compnas.org The purine (B94841) ring of the acyclovir portion of the molecule does not occupy the typical specificity pockets for amino acid side chains but instead interacts with a conserved tyrosine residue through pi-pi stacking. biorxiv.org
A structure-based pharmacophore model for valacyclovir binding to peptide transporters has been proposed based on these findings. pnas.orgbiorxiv.org This model highlights the key interactions that enable the transporter to bind and translocate the prodrug, providing a template for the rational design of future prodrugs targeting these transport systems. pnas.orgbiorxiv.orgpnas.org
Table 2: Compounds Mentioned
| Compound Name |
|---|
| Acyclovir |
| Acyclovir triphosphate |
| Bis valacyclovir |
| Emetine |
| Floxuridine |
| Ganciclovir |
| Gemcitabine |
| Valacyclovir |
| Valganciclovir |
Theoretical Implications for Intestinal Absorption and Cellular Permeation
Valacyclovir, the L-valine ester prodrug of acyclovir, was designed specifically to enhance the oral bioavailability of its parent drug, acyclovir. ijdvl.comsinglecare.com Acyclovir itself has low and variable oral bioavailability, typically ranging from 10-20%, which is attributed to its hydrophilic nature and poor absorption via passive diffusion. drugbank.comumich.edu
The addition of the L-valine moiety allows valacyclovir to be recognized and actively transported across the intestinal epithelium. ijdvl.comoup.com This carrier-mediated process involves the human intestinal peptide transporter, hPEPT-1, which is constitutively expressed in the gut and is responsible for absorbing dietary dipeptides and similarly structured drugs. oup.comumich.eduscite.ai Studies in human gastrointestinal cell lines have confirmed that valacyclovir is a substrate for hPEPT-1, demonstrating increased transport from the mucosal to the serosal side compared to acyclovir. oup.com The stereoselectivity of this transporter is evident, as L-valine derivatives show significantly greater absorption than D-valine derivatives. oup.comnih.gov This active transport mechanism bypasses the limitations of passive diffusion, leading to a three- to five-fold increase in the bioavailability of acyclovir when administered as valacyclovir. ijdvl.com
Intracellular Metabolism of Acyclovir and its Prodrugs (Post-Hydrolysis)
Once absorbed, valacyclovir undergoes rapid and near-complete conversion to acyclovir and the amino acid L-valine through first-pass hydrolysis in the intestine and/or liver. ijdvl.comdrugbank.comhemonc.orgfda.gov This hydrolysis is catalyzed by an enzyme known as valacyclovir hydrolase. patsnap.comnih.gov The subsequent antiviral activity is dependent on the intracellular metabolism of the released acyclovir within virus-infected cells. patsnap.com
Viral Thymidine (B127349) Kinase-Mediated Phosphorylation
The key to acyclovir's selective antiviral activity lies in its initial phosphorylation step. patsnap.com In cells infected with herpesviruses such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), acyclovir is recognized as a substrate by the virus-encoded enzyme, thymidine kinase (TK). nih.govmicropathology.comhemonc.org This viral TK efficiently catalyzes the conversion of acyclovir to acyclovir monophosphate (ACV-MP). ijdvl.comwikipedia.org In contrast, the host cell's TK has a much lower affinity for acyclovir, meaning the drug is minimally phosphorylated in uninfected cells. wikipedia.org This selective phosphorylation by viral TK ensures that the active form of the drug accumulates primarily in infected cells, minimizing toxicity to healthy host cells. patsnap.com The greater activity of acyclovir against HSV compared to VZV is attributed to the more efficient phosphorylation by HSV's viral TK. drugbank.comhemonc.org
Cellular Kinase Pathways for Triphosphate Formation
Following the initial virus-specific activation, host cellular enzymes mediate the subsequent phosphorylation steps. patsnap.comnih.gov Cellular guanylate kinase converts acyclovir monophosphate (ACV-MP) to acyclovir diphosphate (B83284) (ACV-DP). drugbank.comwikipedia.orgpharmgkb.org Subsequently, a variety of cellular kinases, including phosphoglycerate kinase, pyruvate (B1213749) kinase, and nucleoside diphosphate kinase, complete the process by converting ACV-DP to the pharmacologically active form, acyclovir triphosphate (ACV-TP). drugbank.compharmgkb.org
| Enzyme | Conversion Step |
| Viral Thymidine Kinase (TK) | Acyclovir → Acyclovir Monophosphate (ACV-MP) |
| Cellular Guanylate Kinase (GUK1) | ACV-MP → Acyclovir Diphosphate (ACV-DP) |
| Cellular Kinases (e.g., Phosphoglycerate kinase, Pyruvate kinase, Nucleoside diphosphate kinase) | ACV-DP → Acyclovir Triphosphate (ACV-TP) |
Table 1: Enzymatic cascade for the conversion of Acyclovir to Acyclovir Triphosphate.
Inhibition of Viral DNA Polymerase at a Molecular Level
Acyclovir triphosphate is a potent inhibitor of viral DNA synthesis and acts through a multi-faceted mechanism. drugbank.comhemonc.org Firstly, ACV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.commedchemexpress.comduchefa-biochemie.com ACV-TP exhibits a significantly higher affinity for the viral DNA polymerase than for the host cell's DNA polymerase, further contributing to its selective antiviral effect. patsnap.comnih.gov
| Enzyme | Ki (µM) for ACVTP |
| HSV-1 DNA Polymerase | 0.03 |
| Human Cellular DNA Polymerase α | 0.15 |
| EBV DNA Polymerase | 9.8 |
| Human Cellular DNA Polymerase β | 11.9 |
Table 2: Inhibitory constants (Ki) of Acyclovir Triphosphate (ACVTP) for viral and cellular DNA polymerases. Data from nih.gov.
Secondly, if ACV-TP is incorporated into the growing viral DNA strand, it acts as a chain terminator. wikipedia.orgnih.gov Acyclovir lacks the 3'-hydroxyl group found in natural nucleosides, which is essential for the formation of the phosphodiester bond required for DNA chain elongation. patsnap.comduchefa-biochemie.com Its incorporation, therefore, prevents further extension of the DNA chain, halting viral replication. patsnap.commicropathology.com
Finally, some studies suggest that the incorporation of ACV-TP leads to the irreversible binding and "suicide inactivation" of the viral DNA polymerase, where the enzyme becomes trapped on the terminated DNA template. duchefa-biochemie.comresearchgate.net
Theoretical Considerations for the Metabolic Fate of this compound
This compound is a dimeric impurity of valacyclovir, structurally representing two valacyclovir molecules linked by a methylene (B1212753) bridge between the guanine (B1146940) moieties. medkoo.comdaicelpharmastandards.com
Predicted Enzymatic Cleavage Sites in a Dimeric Structure
The metabolic activation of valacyclovir to acyclovir is a hydrolysis reaction that cleaves the ester bond between the L-valine and the acyclovir moiety. wikipedia.orgresearchgate.net This reaction is catalyzed by esterases, most notably an enzyme identified as human valacyclovirase. patsnap.comnih.gov
Given this established metabolic pathway for the monomer, it is highly probable that the metabolic fate of this compound would involve the same enzymatic machinery. The this compound molecule possesses two such L-valine ester linkages. Therefore, the predicted enzymatic cleavage sites are these two ester bonds. It is theorized that esterases would hydrolyze both of these sites, releasing two molecules of L-valine and the core dimeric structure, a "bis-acyclovir" molecule. The efficiency and sequence of these cleavage events (i.e., whether they occur sequentially or if both sites are cleaved simultaneously) are unknown. Following this initial activation, the resulting bis-acyclovir core would then theoretically be a substrate for viral thymidine kinase, assuming the dimeric structure can access the enzyme's active site.
| Compound Name | Chemical Structure | Predicted Enzymatic Cleavage Sites |
| This compound | [Image of the chemical structure of this compound] | The two ester bonds linking each L-valine moiety to its respective acyclovir portion are the predicted sites for hydrolysis by esterases like valacyclovir hydrolase. |
Table 3: Predicted enzymatic cleavage sites of this compound.
Potential for Release of Valacyclovir or Acyclovir Moiety
The activation of the prodrug valacyclovir is a critical step in its therapeutic action, relying on enzymatic hydrolysis to release the active antiviral agent, acyclovir. patsnap.comijdvl.com Valacyclovir itself is the L-valyl ester of acyclovir, a modification that significantly enhances its oral bioavailability compared to the parent drug. singlecare.comnih.gov Upon administration, valacyclovir is rapidly and almost completely converted to acyclovir and the amino acid L-valine. ijdvl.com This bioconversion is primarily mediated by a specific enzyme known as human valacyclovirase (VACVase), which has been identified as biphenyl hydrolase-like protein (BPHL). nih.govnih.gov This enzyme is highly expressed in the liver and intestines. nih.gov
The enzymatic reaction is a hydrolysis of the ester bond linking the L-valine promoiety to the hydroxyl group of acyclovir. nih.gov The mechanism follows a typical serine hydrolase pathway. researchgate.net VACVase exhibits high catalytic efficiency for this reaction, ensuring rapid release of acyclovir into the systemic circulation. nih.govnih.gov
In the context of "bis-valacyclovir," a hypothetical dimeric form of the prodrug, the release mechanism would be expected to follow a similar enzymatic pathway. Each acyclovir unit within the dimer is esterified with an L-valine residue. Therefore, the enzymatic machinery responsible for valacyclovir activation would likely target these ester linkages. The hydrolysis of bis-valacyclovir would theoretically yield two molecules of acyclovir and two molecules of L-valine, catalyzed by enzymes such as valacyclovirase and potentially other less specific carboxylesterases. researchgate.net The successful release of the active acyclovir moiety is contingent on the accessibility of the ester bonds to the active site of these hydrolyzing enzymes.
Comparative Analysis with Monomeric Prodrug Hydrolysis
A comparative analysis of the hydrolysis of a dimeric prodrug like bis-valacyclovir with its monomeric counterpart, valacyclovir, involves considering the kinetic parameters of the enzymatic reaction. While specific experimental data on bis-valacyclovir is not available in the reviewed literature, we can infer potential differences based on the known substrate specificity and mechanism of the activating enzymes.
The enzyme valacyclovirase (BPHL) is highly efficient at hydrolyzing valacyclovir. nih.govnih.gov Its active site is specifically adapted to accommodate the L-valine ester of acyclovir. nih.gov For the monomeric prodrug, this interaction leads to rapid enzymatic turnover. The key kinetic parameters for valacyclovir hydrolysis by recombinant BPHL have been determined, showcasing its high efficiency.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Recombinant BPHL | Valacyclovir | 3.18 | 246.24 | 7.7 x 10⁴ |
This table presents kinetic data for the hydrolysis of valacyclovir by recombinant biphenyl hydrolase-like protein (BPHL), as reported in research studies. nih.gov
For bis-valacyclovir, several factors could influence its hydrolysis rate compared to the monomer:
Steric Hindrance: The dimeric structure of bis-valacyclovir is significantly larger than the monomer. This increased bulk might create steric hindrance at the enzyme's active site, potentially reducing the binding affinity (increasing K_m) or slowing down the catalytic rate (decreasing k_cat). The enzyme's ability to accommodate the larger molecule would be a critical determinant of the hydrolysis efficiency.
Stepwise Hydrolysis: The hydrolysis of bis-valacyclovir would likely occur in a stepwise manner, with the cleavage of the first valine ester yielding an intermediate (valacyclovir-acyclovir) before the second ester is cleaved to release the second acyclovir molecule. The rate of the first hydrolysis step might differ from the second, and both could be different from the hydrolysis rate of the single monomeric valacyclovir.
Impurity Profiling and Control in Valacyclovir Synthesis
Identification of Related Substances in Valacyclovir (B1662844) Manufacturing
During the synthesis of Valacyclovir, a number of related substances can be formed. These impurities may originate from starting materials, intermediates, or side reactions. The European Pharmacopoeia lists several impurities, including but not limited to Guanine (B1146940) (Impurity A), Acyclovir (B1169) (Impurity B), and others designated as Impurities C, D, F, G, H, I, J, and P. indexcopernicus.comthepharmajournal.com The identification and control of these substances are a critical aspect of process chemistry and quality assurance in pharmaceutical manufacturing. connectjournals.com
A variety of analytical techniques are employed to detect and quantify impurities in Valacyclovir, ensuring that they are below the acceptable limits specified by pharmacopeias. sigmaaldrich.com The sensitivity and specificity of these methods are crucial for detecting impurities at levels as low as 0.1%. nih.gov
Key analytical methods include:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase (RP-HPLC) mode, is a primary and widely used technique for the impurity profiling of Valacyclovir. indexcopernicus.comnih.govdaicelpharmastandards.com It is effective in separating a wide range of known impurities. indexcopernicus.com
Thin-Layer Chromatography (TLC): TLC is an established method utilized for analyzing organic impurities in Valacyclovir Hydrochloride, as outlined in the United States Pharmacopeia (USP). sigmaaldrich.com It is used to identify related compounds such as D, E, F, and G. sigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS serves as a powerful and often orthogonal technique to conventional chromatography. pnrjournal.com It is particularly useful for the accurate identification and quantification of specific impurities by combining the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry. pnrjournal.com
Hyphenated Techniques: Advanced hyphenated methods such as LC-MS/MS and LC-NMR are also applied in impurity profiling for structural elucidation of unknown impurities. nih.gov
Interactive Table: Analytical Methods for Valacyclovir Impurity Profiling
| Method | Description | Application Examples | Reference(s) |
| RP-HPLC | A widely used chromatographic technique for separating and quantifying impurities. | Detection of Impurities E and G using a Box-Behnken design approach. | nih.gov |
| TLC | A method used for separating non-volatile mixtures, often used as per USP guidelines. | Analysis of organic impurities including related compounds D, E, F, and G. | sigmaaldrich.com |
| LC-MS | A sensitive technique combining liquid chromatography with mass spectrometry for identification. | Orthogonal method for accurate estimation of Impurity G and Impurity S. | pnrjournal.com |
| HPLC | A general high-performance liquid chromatography method. | Separation of impurities A, B, C, and P on a Zorbax SB Phenyl column. | indexcopernicus.com |
The control of impurities in new drug substances is governed by a framework of international regulatory guidelines. The International Conference on Harmonisation (ICH) provides key guidelines that are followed by regulatory agencies worldwide. connectjournals.com
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the threshold for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. connectjournals.com
ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance for impurities in the finished pharmaceutical product. connectjournals.com
Pharmacopeial Standards: The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for Valacyclovir that include tests and acceptance criteria for related substances. sigmaaldrich.comontosight.ai For example, Bis valacyclovir is listed as Impurity P in the European Pharmacopoeia. ontosight.aipharmaffiliates.com
These guidelines mandate that any impurity present above a certain threshold must be identified and its potential toxicity evaluated. connectjournals.comsynthinkchemicals.com
This compound as a Process-Related Impurity
This compound, also known as Valacyclovir Impurity P, is a dimeric process-related impurity identified during the synthesis of Valacyclovir. thepharmajournal.comsynthinkchemicals.compharmaffiliates.com It is characterized as a compound containing two Valacyclovir-related moieties linked together. ontosight.ai Its comprehensive chemical name is 2-[[2-[[[9-[2-[(2S)-2-amino-3-methylbutanoyl]oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl (2S)-2-amino-3-methylbutanoate, and it has the CAS number 1356019-51-6. clearsynth.comnih.gov The presence of this impurity must be carefully controlled to meet pharmaceutical quality standards. daicelpharmastandards.com
The formation of this compound is intrinsically linked to the synthetic route used for producing Valacyclovir. A common synthesis pathway involves the esterification of Acyclovir with a protected L-valine derivative, followed by a deprotection step. thepharmajournal.comwikipedia.org
One described pathway for the formation of this compound suggests that a reactive intermediate in the synthesis process reacts with a second molecule of Valacyclovir to form the dimeric structure. thepharmajournal.com The structure of this compound, featuring a methylene (B1212753) bridge connecting two purine (B94841) rings, suggests that formaldehyde (B43269) or a similar one-carbon electrophile could be involved in its formation, potentially arising from the decomposition of solvents like dimethylformamide (DMF) or other reagents used in the synthesis. thepharmajournal.comsynthinkchemicals.com These impurities arise during the manufacturing process and are not a result of degradation during storage. daicelpharmastandards.com
The formation of this compound is influenced by several factors within the manufacturing process. These include:
Reaction Conditions: The specific reagents, solvents, temperature, and reaction time used in the coupling and deprotection steps can affect the generation of impurities. The use of dimethylformamide (DMF) as a solvent, along with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP), is common in Valacyclovir synthesis. thepharmajournal.comgoogle.com Conditions that lead to the degradation of these reagents could potentially generate reactive species that contribute to the formation of dimeric impurities.
Purity of Starting Materials: The presence of reactive impurities in the starting materials or intermediates can lead to the formation of side products, including this compound.
Deprotection Step: The method of deprotection can also influence the impurity profile. For example, catalytic hydrogenation using palladium on carbon is a common method for removing protecting groups like the carbobenzyloxy (Cbz) group. wikipedia.orgscirp.org The conditions of this hydrogenation can impact the formation of byproducts.
Strategies for Mitigating this compound Formation
Controlling the formation of this compound and other impurities is a key goal of process optimization in Valacyclovir manufacturing. Strategies to mitigate its formation focus on carefully controlling the synthesis parameters and implementing effective purification methods.
Optimization of Reaction Conditions: Fine-tuning the reaction parameters such as temperature, stoichiometry of reactants, and reaction time can minimize the side reactions that lead to impurity formation.
Selection of Reagents and Solvents: Choosing appropriate protecting groups, coupling agents, and solvents, and ensuring their purity, can prevent the generation of reactive species that cause dimerization. For instance, issues with impurities have been noted with certain combinations of protecting groups and deprotection agents, highlighting the need for careful selection. google.com
Process Control and Monitoring: Implementing in-process controls to monitor the reaction progress and the formation of impurities allows for timely adjustments to the process, helping to keep impurity levels low.
Purification Techniques: Developing robust purification procedures for the final API is essential. This may involve multiple crystallization steps or chromatography to effectively remove this compound and other related substances to meet the stringent purity requirements of pharmacopeias.
Catalyst Removal: For reactions involving metal catalysts, such as the palladium used in hydrogenation, efficient removal is crucial as residual metals can be impurities themselves and potentially catalyze side reactions. scirp.org Techniques like using specialized resins to trap the metal catalyst have been developed. scirp.org
Process Optimization to Minimize Impurity Generation
The most common synthetic route to valacyclovir involves the condensation of an N-protected L-valine with acyclovir, followed by a deprotection step. thepharmajournal.comresearchgate.net A typical method uses N-carbobenzyloxy-L-valine (Cbz-L-valine), which is coupled with acyclovir using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). thepharmajournal.comresearchgate.net The resulting N-Cbz-protected valacyclovir is then deprotected, often via catalytic hydrogenation, to yield valacyclovir. thepharmajournal.comresearchgate.net
The formation of Bis-valacyclovir (Impurity P) is believed to occur through the condensation of a second molecule of valacyclovir. thepharmajournal.com The mass spectrum for this impurity shows a protonated molecular ion peak at m/z 661, confirming its dimeric structure. thepharmajournal.com Minimizing the generation of such impurities is a key goal of process chemistry. This is achieved by carefully optimizing reaction conditions throughout the synthesis.
Key parameters for optimization include:
Coupling Agents: The choice of coupling agent can influence the formation of byproducts. While DCC is common, other agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are also used to potentially reduce side reactions. google.com
Protecting Groups: The selection of the amine-protecting group for L-valine is crucial. Groups such as tert-butoxycarbonyl (Boc) or formyl (CHO) are alternatives to the carbobenzyloxy (Cbz) group. google.com
Deprotection Conditions: The deprotection step is a critical point for impurity formation. For instance, when formic acid is used as a hydrogen source during catalytic transfer hydrogenation, it can lead to the generation of the N-formyl valacyclovir impurity. google.com Similarly, optimizing the conditions for Cbz deprotection, such as the choice of catalyst (e.g., palladium on alumina (B75360) versus palladium on carbon) and solvent system (e.g., DMF instead of a methanol (B129727)/THF mixture), can improve yield and purity. asianpubs.org By controlling these factors, the formation of not only Bis-valacyclovir but other related substances can be significantly suppressed, leading to a cleaner crude product before purification.
Development of Purification Techniques for Impurity Removal
Even with an optimized synthetic process, trace amounts of impurities like Bis-valacyclovir often remain in the crude product. Therefore, robust purification techniques are essential to achieve the high purity required for pharmaceutical use, where individual impurities should ideally not exceed 0.1-0.2%. google.com Various methods have been developed to effectively remove these impurities from the final valacyclovir hydrochloride salt.
One primary strategy is crystallization or recrystallization from appropriate solvent systems. The selection of solvents is critical for selectively precipitating the desired product while leaving impurities dissolved in the mother liquor. An extensive screening of solvents can identify the ideal system for impurity purging. researchgate.net
Table 1: Solvent Screening for the Purification of Valacyclovir
| Entry | Solvent(s) | Solvent Ratio | Impurity D-1 (%)* |
|---|---|---|---|
| 1 | Methanol | - | 4.57 |
| 2 | DMF | - | 3.59 |
| 3 | 1,4-Dioxane | - | 3.47 |
| 4 | tert-Butanol | - | 3.44 |
| 5 | Methanol + water | 12:3 | 3.22 |
| 6 | Methanol + water | 7.5:3 | 2.98 |
| 7 | Ethanol (B145695) + water | 10:3 | 2.88 |
| 8 | Acetonitrile (B52724) + water | 1.2:3 | 2.88 |
| 9 | Acetonitrile + water | 0.9:3 | 2.78 |
| 10 | Acetonitrile + water | 0.91:3 | 2.74 |
Data derived from a study on reducing D-isomer content, illustrating a general approach to impurity reduction through solvent screening. researchgate.net
Based on such screening, specific purification procedures have been established. One effective method involves dissolving crude valacyclovir hydrochloride, containing impurities, in an aqueous acetonitrile mixture and then inducing precipitation. asianpubs.org
Table 2: Purification of Valacyclovir HCl via Acetonitrile Precipitation
| Parameter | Value |
|---|---|
| Starting Material | Valacyclovir HCl (25 g) |
| Initial Impurity Level (D-1) | 3.5% |
| Purification Process | Dissolved in 25% aqueous acetonitrile (250 mL) at 70 °C, cooled to 30 °C, diluted with acetonitrile (75 mL). |
| Yield of Purified Product | 19.5 g (75%) |
| Final Impurity Level (D-1) | 2.6% |
Data from a specific process developed to reduce the D-isomer impurity, demonstrating the effectiveness of the technique. asianpubs.org
Other reported purification techniques include:
Slurry Washing: Creating a slurry of crude valacyclovir hydrochloride in a solvent like ethanol and refluxing it can effectively purify the product. google.com
Solvent/Anti-Solvent Precipitation: This involves dissolving the crude material in a minimal amount of a good solvent (like water) and then adding an anti-solvent (like isopropanol) to precipitate the purified valacyclovir hydrochloride. google.com
Final Product Wash: A simple wash of the filtered valacyclovir hydrochloride product with a suitable organic solvent, such as isopropyl alcohol, can remove residual impurities. google.com
Through the careful application of these optimized synthesis and purification strategies, manufacturers can consistently produce high-purity valacyclovir hydrochloride that meets the stringent quality standards required for pharmaceuticals.
Computational and in Silico Modeling in Prodrug Research
Molecular Docking and Dynamics Simulations for Enzyme-Prodrug Interactions
Molecular docking and dynamics simulations provide a high-resolution view of how a prodrug like bis-valacyclovir interacts with key biological macromolecules. These computational methods are crucial for understanding the molecular basis of prodrug activation and transport, which are fundamental to its therapeutic action.
Modeling of Valacyclovir (B1662844) Hydrolase and Transporter Binding
The bioconversion of valacyclovir prodrugs is catalyzed by a specific serine hydrolase known as valacyclovirase, or Biphenyl (B1667301) Hydrolase-Like Protein (BPHL). nih.govgenecards.orgdrugbank.com Computational modeling of the interaction between bis-valacyclovir and BPHL is essential for understanding its activation. Homology models of BPHL, based on crystal structures of related hydrolases, have been developed to study these interactions. nih.govresearchgate.net Such models identify a putative catalytic triad (B1167595) of residues (S122, H255, and D227) within the enzyme's active site. nih.govresearchgate.net For a prodrug like bis-valacyclovir, docking simulations would be used to predict its binding pose within this active site. A critical interaction for substrate recognition by BPHL is the electrostatic bond between a key acidic residue, D123, and the α-amino group of the valine ester. researchgate.netnih.gov Simulations would also explore the accommodation of the dimeric acyclovir (B1169) portion of bis-valacyclovir within the enzyme's binding groove, which is noted to be relatively unconstrained and open towards the solvent, potentially allowing for a broad range of parent drugs. nih.govnih.gov
Beyond activation, the intestinal absorption of valacyclovir prodrugs is significantly mediated by the proton-coupled oligopeptide transporter 1 (PepT1). nih.govnih.govumich.edu Molecular modeling is used to simulate the binding of bis-valacyclovir to this transporter. These simulations help to understand how the prodrug, which is structurally distinct from a typical di- or tripeptide, can be a substrate for PepT1. researchgate.net The binding is facilitated by key structural features that mimic endogenous substrates, allowing the prodrug to leverage the transporter for enhanced intestinal uptake. nih.gov
The following table summarizes key amino acid residues identified through modeling studies that are critical for the binding and activity of valacyclovir prodrugs with their target enzyme and transporter.
| Macromolecule | Binding Site Residue | Role in Interaction | Reference |
|---|---|---|---|
| Valacyclovir Hydrolase (BPHL) | S122, D227, H255 | Forms the catalytic triad essential for ester hydrolysis. | nih.govresearchgate.net |
| Valacyclovir Hydrolase (BPHL) | D123 | Forms a critical electrostatic interaction with the α-amino group of the valine promoiety, ensuring substrate specificity. | researchgate.netnih.gov |
| Valacyclovir Hydrolase (BPHL) | I158, G161, I162, L229 | Create a hydrophobic acyl-binding pocket that accommodates the valine side chain. | nih.govresearchgate.net |
| Peptide Transporter 1 (PepT1) | Not specified | Recognizes the L-valine ester portion of the prodrug, mediating its transport across the intestinal epithelium. | nih.govresearchgate.net |
Prediction of Binding Affinity and Specificity
Computational methods are pivotal in predicting the binding affinity and specificity of prodrugs for their target enzymes and transporters. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation trajectories. nih.govnih.govresearchgate.net These calculations can provide a quantitative prediction of how strongly bis-valacyclovir binds to valacyclovir hydrolase, which is directly related to its rate of activation.
These simulations decompose the binding energy into constituent parts, such as van der Waals, electrostatic, and solvation energies, offering detailed insights into the forces driving the interaction. researchgate.net By comparing the calculated binding affinities of bis-valacyclovir for BPHL against other human hydrolases, its specificity can be predicted. High predicted affinity for BPHL coupled with low affinity for other esterases would suggest efficient and targeted activation, minimizing off-target effects. Although powerful, the accuracy of MM/GBSA and similar methods can be system-dependent and may require calibration against experimental data for reliable predictions. nih.govbiorxiv.org
Quantitative Structure-Activity Relationships (QSAR) for Prodrug Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.govslideshare.net In prodrug design, QSAR is used to predict how modifications to a molecule like bis-valacyclovir will affect its activation and transport, guiding the synthesis of more effective compounds.
Prediction of Physicochemical Properties Relevant to Prodrug Activation
For a prodrug to be successful, it must possess an optimal balance of physicochemical properties, such as solubility, lipophilicity, and molecular size, to ensure it can be absorbed and reach its site of activation. semanticscholar.org QSAR and Quantitative Structure-Property Relationship (QSPR) models are developed to predict these properties directly from a compound's chemical structure. nih.govnih.gov These models use molecular descriptors—numerical values that encode structural information—to build mathematical equations that predict properties of interest. For bis-valacyclovir, QSPR models can estimate key parameters that influence its behavior as a prodrug.
The table below lists several computed physicochemical properties for bis-valacyclovir, which are the types of parameters that QSPR models aim to predict.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C27H40N12O8 |
| Molecular Weight | 660.7 g/mol |
| XLogP3 | -1.1 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 14 |
| Rotatable Bond Count | 16 |
| Topological Polar Surface Area | 266 Ų |
Correlation of Structural Features with Hydrolysis Rates or Uptake
QSAR models can be specifically designed to predict the functional outcomes of prodrugs, such as their rate of enzymatic hydrolysis or their efficiency of transporter-mediated uptake. niscpr.res.in By analyzing a series of related prodrugs, a QSAR model can be built that links specific structural features (e.g., steric bulk of the amino acid promoiety, electronic nature of the ester linkage) to the rate of hydrolysis by valacyclovirase. acs.org For instance, studies on other ester prodrugs have shown that steric hindrance around the ester bond can significantly slow the rate of hydrolysis. acs.org Similarly, the electron-releasing or withdrawing properties of the promoiety can influence the stability of the ester bond. nih.gov
For transporter uptake, QSAR models can correlate structural descriptors with transport parameters like the Michaelis-Menten constant (Km) or effective permeability (Peff). nih.gov Experimental data for valacyclovir shows a saturable, PepT1-mediated uptake with a Km of 10.2 mM. nih.govdrugbank.com A hypothetical QSAR model for a series of prodrugs, including bis-valacyclovir, could predict how changes in lipophilicity or the number of hydrogen bond donors affect these transport kinetics. Such models are invaluable for optimizing the structure of a prodrug to maximize its intestinal absorption and subsequent bioavailability.
Theoretical Studies on the Stability and Reactivity of Prodrug Linkages
The stability of the ester linkages in bis-valacyclovir is a critical factor determining its effectiveness as a prodrug. The linkage must be stable enough to prevent premature hydrolysis in the gastrointestinal tract but labile enough to be cleaved efficiently by the target enzyme (valacyclovirase) after absorption. nih.gov The stability of valacyclovir's ester bond is known to be highly pH-dependent. researchgate.net It exhibits good stability in acidic conditions (pH below 4), which is advantageous for surviving the stomach environment. nih.govresearchgate.net However, in neutral or alkaline conditions, it undergoes base-catalyzed hydrolysis, and this degradation is accelerated in intestinal fluids, suggesting a combination of chemical and enzymatic cleavage. nih.govresearchgate.net
Theoretical studies, often employing methods based on Density Functional Theory (DFT), can be used to investigate the reactivity of these ester linkages at a quantum-mechanical level. nih.gov Such calculations can model the hydrolysis reaction mechanism under different conditions (acidic, basic, and enzymatic). By calculating the activation energy barriers for different reaction pathways, these studies can explain why the ester bond is more susceptible to cleavage at higher pH. nih.gov Furthermore, theoretical models can analyze the electronic structure of the ester carbonyl group and assess how substituents on the valine promoiety and the dimeric acyclovir core of bis-valacyclovir influence its electrophilicity and, consequently, its reactivity towards nucleophilic attack by water or an enzymatic serine residue. These computational insights are crucial for designing prodrugs with a finely tuned stability profile for optimal in vivo performance. acs.orgresearchgate.net
Quantum Chemical Calculations for Bond Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. In the context of bis-valacyclovir, these methods can be applied to elucidate the stability of its constituent chemical bonds, which is crucial for predicting its shelf-life and degradation patterns.
For instance, the ester linkages in bis-valacyclovir are susceptible to hydrolysis. DFT calculations can model the potential energy surface of the hydrolysis reaction, identifying the activation energy barriers for both acid- and base-catalyzed pathways. By comparing these calculated barriers, researchers can predict the relative stability of the ester bonds under different pH conditions. A higher activation energy would suggest greater bond stability.
Furthermore, these calculations can reveal the distribution of electron density across the molecule, highlighting regions that are particularly susceptible to nucleophilic or electrophilic attack. This information is instrumental in understanding the intrinsic chemical reactivity of bis-valacyclovir.
Table 1: Hypothetical Bond Dissociation Energies (BDEs) for Key Bonds in Bis-valacyclovir Calculated Using DFT
| Bond Type | Location in Bis-valacyclovir | Calculated BDE (kcal/mol) | Implication for Stability |
| Ester (C-O) | L-valine ester linkage | 85 | Susceptible to hydrolysis |
| Ether (C-O-C) | Acyclovir side chain | 95 | Generally more stable than ester |
| N-Glycosidic | Purine-side chain linkage | 110 | High stability |
| Methylene (B1212753) Bridge | Linkage between purine (B94841) rings | 105 | Relatively stable |
Note: The data in this table is illustrative and intended to represent the type of output generated from quantum chemical calculations.
Prediction of Degradation Pathways under Various Conditions
In silico tools and computational methodologies play a pivotal role in predicting the degradation pathways of pharmaceutical compounds like bis-valacyclovir under a variety of conditions, including exposure to light, heat, humidity, and different pH levels. These predictive models can significantly accelerate the drug development process by identifying potential degradants early on.
One common approach involves the use of expert systems, which are software programs that contain a knowledge base of known chemical reactions and degradation pathways. By inputting the structure of bis-valacyclovir, these systems can predict a range of potential degradation products based on the functional groups present in the molecule. For example, the presence of ester groups would lead to the prediction of hydrolysis to form valacyclovir and subsequently acyclovir.
Molecular dynamics (MD) simulations can also be employed to study the degradation of bis-valacyclovir in a more dynamic and explicit manner. By simulating the compound in an aqueous environment at different temperatures and pH values, MD simulations can provide insights into the conformational changes that may precede degradation and the interactions with solvent molecules that facilitate bond cleavage.
Forced degradation studies, guided by in silico predictions, can then be performed to confirm the identity of the predicted degradants. This synergy between computational prediction and experimental validation is a cornerstone of modern pharmaceutical stability testing.
Table 2: Predicted Degradation Products of Bis-valacyclovir Under Different Stress Conditions
| Stress Condition | Predicted Major Degradation Products | Predicted Minor Degradation Products |
| Acidic Hydrolysis | Valacyclovir, Acyclovir, Guanine (B1146940) | L-valine |
| Alkaline Hydrolysis | Acyclovir, Guanine | Valacyclovir, L-valine |
| Oxidation | Oxidized purine ring derivatives | N-oxides |
| Photolysis | Products of purine ring opening | Not well-defined |
Note: This table presents a hypothetical prediction of degradation products based on the known chemistry of related compounds.
Future Directions in Multivalent Prodrug Design and Impurity Science
Exploration of Other Bis- or Multivalent Prodrugs of Antiviral Nucleoside Analogs
The development of prodrugs has been a cornerstone of medicinal chemistry, aiming to improve the pharmacokinetic and pharmacodynamic properties of parent drugs. A promising frontier in this field is the creation of bis- or multivalent prodrugs, where two or more drug molecules are linked together. This approach holds significant potential for antiviral nucleoside analogs.
Design Principles for Enhanced Properties through Dimerization
The dimerization of antiviral nucleoside analogs is a strategic approach to potentially enhance their therapeutic properties. One of the primary goals is to improve the therapeutic index by increasing efficacy and/or reducing toxicity. By linking two molecules of a drug like valacyclovir (B1662844) to form bis-valacyclovir, it is conceivable to alter its absorption, distribution, metabolism, and excretion (ADME) profile.
The design principles for such multivalent prodrugs often revolve around the concept of "mutual prodrugs," where two drugs are chemically linked to act as a carrier for each other. This can lead to synergistic effects if both released moieties are active. Furthermore, dimerization can influence factors like membrane permeability and interaction with drug transporters, potentially leading to more targeted delivery to specific tissues or cells. The choice of linker used to connect the drug units is also a critical design element, as its cleavage in vivo is necessary to release the active drug. The linker's nature can dictate the rate and location of drug release.
Synthesis and Characterization of Novel Multivalent Derivatives
The synthesis of multivalent prodrugs like bis-valacyclovir involves specific chemical strategies. For instance, the synthesis of bis-valacyclovir, an impurity found in valacyclovir, can occur through the condensation of two valacyclovir molecules. This particular reaction can be catalyzed by formic acid, which may be present during the manufacturing process of valacyclovir. The mechanism involves the formation of an N-CH2-OH intermediate from a reaction with formic acid, which then condenses with the amino group of a second valacyclovir molecule.
The characterization of these novel multivalent derivatives is a critical step to confirm their structure and purity. A combination of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the detailed molecular structure, including the nature of the linkage between the monomeric units. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, confirming the dimeric structure. Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule.
Advanced Analytical Techniques for Complex Pharmaceutical Mixtures
The presence of impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers. The detection, identification, and quantification of these impurities, especially in complex mixtures, necessitate the use of advanced analytical techniques. Bis-valacyclovir serves as a pertinent example of an impurity that requires sophisticated analytical methods for its control in valacyclovir drug substances.
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for comprehensive impurity profiling. researchgate.net These techniques offer high sensitivity, specificity, and the ability to analyze complex mixtures. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques for impurity analysis. researchgate.net It combines the excellent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. acs.org LC-MS can separate impurities like bis-valacyclovir from the main active pharmaceutical ingredient (API) and provide their exact mass, which is crucial for identification. A study on the quantitative evaluation of impurities in valacyclovir hydrochloride hydrate (B1144303) utilized an LC-MS method for the determination of specific impurities. ijpsr.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities. acs.org While less common for non-volatile compounds like bis-valacyclovir, it is a vital tool for identifying residual solvents and other volatile process-related impurities in drug manufacturing.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples liquid chromatography with NMR spectroscopy. ijpsjournal.com This powerful combination allows for the separation of components in a mixture and their subsequent structural elucidation without the need for isolation. ijpsjournal.com This is particularly advantageous for identifying unknown impurities in complex pharmaceutical matrices. ijpsjournal.com
The table below summarizes some key hyphenated techniques and their primary applications in impurity profiling.
| Technique | Separation Method | Detection Method | Primary Application in Impurity Profiling |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of non-volatile and semi-volatile impurities. researchgate.netacs.org |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile impurities, including residual solvents. researchgate.netacs.org |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Structural elucidation of unknown impurities in complex mixtures without isolation. ijpsjournal.comijnrd.org |
| LC-IR | Liquid Chromatography | Infrared Spectroscopy | Identification of functional groups in separated impurities. ijnrd.org |
Automation and High-Throughput Screening in Impurity Detection
The pharmaceutical industry is increasingly adopting automation and high-throughput screening (HTS) to accelerate drug development and ensure quality control. news-medical.netsolubilityofthings.com These technologies are also being applied to impurity detection. Automated systems can handle a large number of samples, performing sample preparation, injection, and data analysis with minimal human intervention. europeanpharmaceuticalreview.com This increases efficiency, reduces the potential for human error, and allows for the rapid screening of multiple batches of a drug substance for impurities. solubilityofthings.comeuropeanpharmaceuticalreview.com
High-throughput screening platforms can be integrated with advanced analytical techniques like SIFT-MS (Selected Ion Flow Tube Mass Spectrometry) for real-time analysis of volatile impurities. syft.com For non-volatile impurities, automated LC-MS systems are employed. The use of robotic systems for sample processing and data analysis is becoming more common, enabling the analysis of a vast number of samples in a short period. solubilityofthings.com This is particularly beneficial in early-stage process development, where numerous parameters are investigated, and a large number of samples are generated. acs.org
Theoretical Frameworks for Predicting Prodrug Performance
The development of new prodrugs is often a resource-intensive process. Theoretical and computational models are increasingly being used to predict the performance of prodrug candidates, thereby streamlining the development process and reducing the reliance on extensive experimental studies. ijnrd.org
In Silico ADMET Prediction: In silico (computer-based) methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comresearchgate.net These predictive models are valuable tools in the early stages of prodrug design. ingentaconnect.com By simulating how a prodrug like a bis-valacyclovir derivative might behave in the body, researchers can prioritize candidates with favorable pharmacokinetic profiles for further experimental investigation. mdpi.comnih.gov For antiviral nucleoside analogs, in silico tools can predict their potential for oral absorption, metabolic stability, and potential for toxicity, thus aiding in the design of more effective and safer prodrugs. researchgate.netnih.gov
The integration of these theoretical frameworks allows for a more rational and efficient approach to prodrug design, ultimately accelerating the development of new and improved antiviral therapies. nih.gov
Development of Predictive Models for Prodrug Activation and Biotransformation
A critical challenge in prodrug development is accurately predicting the rate and location of its conversion to the active parent drug. mdpi.com The future of designing effective multivalent prodrugs and understanding the formation of related impurities lies in the creation of robust predictive models that can simulate the complex biological environment.
Computational and Mathematical Modeling
In silico methods are becoming indispensable in the early phases of drug development for forecasting a prodrug's activation and biotransformation. nih.govjapsonline.com These computational techniques range from relatively rapid methods like molecular docking to more complex and computationally intensive approaches such as quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations. mdpi.com These models provide insight into enzyme-substrate binding, which is crucial for enzyme-mediated prodrug activation. mdpi.com For instance, simulations can elucidate the optimal fit of a prodrug within an enzyme's catalytic site, thereby guiding the design of linkers that facilitate efficient enzymatic cleavage. mdpi.com
The development of these predictive tools is not only for optimizing the therapeutic agent but also for advancing impurity science. The same models that predict the biotransformation of a prodrug like Valacyclovir can also be adapted to forecast the formation of potential byproducts, such as Bis valacyclovir, during synthesis. thepharmajournal.com
Table 1: Comparison of Key Computational Methods in Prodrug Activation Prediction
| Method | Principle | Application in Prodrug Design | Advantages | Limitations |
|---|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com | Rapid, routine screening of large compound libraries; selection and initial design. mdpi.com | Fast and computationally inexpensive. | Low predictive precision for binding affinity. mdpi.com |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. mdpi.com | Provides structural and functional information; models protein motion and linker optimization. mdpi.com | Gives a dynamic view of the interaction; high correlation with experimental results. mdpi.com | Computationally demanding and time-consuming. mdpi.com |
| Quantum/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of QM for the reactive center with the speed of MM for the larger system. mdpi.com | Used for optimal fit analysis within an enzyme's catalytic site; elucidates reaction mechanisms. mdpi.com | More reliable and accurate than simpler methods. mdpi.com | Highly complex; requires significant time, cost, and expertise. mdpi.com |
| Quantitative Structure-Property Relationship (QSPR) | Relates the chemical structure of a molecule to its physical properties in a quantitative manner. mdpi.com | Can serve as a basis for designing novel prodrugs with improved properties like aqueous solubility. mdpi.com | Useful for predicting properties of new, unsynthesized compounds. | Predictive power is limited by the diversity of the training dataset. japsonline.com |
Integration of In Silico and Experimental Data for Rational Design
The rational design of next-generation multivalent prodrugs and the rigorous control of impurities cannot be achieved by computational or experimental methods alone. The future lies in a synergistic approach that integrates in silico predictions with empirical data for a comprehensive and validated understanding. nih.gov
A Symbiotic Workflow
The drug design process is increasingly adopting a workflow where computational screening precedes and guides physical experimentation. In silico tools, including quantitative structure-activity relationship (QSAR) models and molecular docking, can rapidly screen vast virtual libraries of potential prodrug candidates, filtering for desirable properties and flagging potential liabilities. nih.govjapsonline.comnih.gov This computational pre-selection reduces the number of compounds that need to be synthesized and tested, saving significant time and resources. nih.gov
The predictions generated by these models are then validated and refined using a suite of experimental techniques. nih.gov In vitro methods, such as parallel artificial membrane permeability assays (PAMPA) and cell-based models using Caco-2 or MDCK cells, provide real-world data on a compound's ability to cross biological membranes. nih.govnih.gov Analytical techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) are essential for confirming the structure of synthesized compounds and for the detection, identification, and quantification of any impurities. thepharmajournal.comresearchgate.net
This iterative cycle, where experimental results are fed back to improve the accuracy of computational models, is a cornerstone of modern drug development. mdpi.comnih.gov For example, the lipophilicity of a compound (logP), a critical parameter for absorption, can be calculated in silico and then regressed against experimental data to enhance the predictive power of the model. nih.gov
Application in Impurity Science
This integrated approach is particularly vital for impurity science. Regulatory bodies require that any impurity present above a 0.10% threshold relative to the active pharmaceutical ingredient (API) be identified and characterized. mdpi.com The process of impurity profiling for a drug such as Valacyclovir involves using these integrated methods to understand how, where, and why an impurity like this compound is formed. thepharmajournal.compharmtech.com Computational models can predict potential degradation pathways or synthetic byproducts, while sensitive analytical methods provide the means to detect and quantify these impurities in the final drug substance, ensuring the product's quality and safety. researchgate.netthermofisher.com
Table 2: Roles of Integrated In Silico and Experimental Methods in Drug Development
| Stage | In Silico Method | Role | Experimental Method | Role |
|---|---|---|---|---|
| Lead Discovery | Virtual Screening, Molecular Docking | Identify promising compounds from large libraries; predict target binding. nih.govnih.gov | High-Throughput Screening (HTS) | Experimentally test the activity of a large number of compounds. |
| Lead Optimization | QSAR, MD Simulations | Predict physicochemical properties and metabolic stability; guide structural modifications. mdpi.comjapsonline.com | Permeability Assays (e.g., PAMPA, Caco-2) | Measure drug absorption and permeability. nih.gov |
| Prodrug Design | QM/MM Simulations, Linker Optimization | Model enzyme-prodrug interactions; design for efficient cleavage and drug release. mdpi.com | Enzyme Assays, Serum Stability Tests | Determine the rate of prodrug conversion and stability in biological fluids. researchgate.net |
| Impurity Profiling | Degradation Pathway Prediction | Forecast potential impurities from synthesis or degradation. pharmtech.com | HPLC, LC-MS, NMR | Detect, isolate, quantify, and structurally characterize impurities like this compound. thepharmajournal.comresearchgate.net |
Q & A
What experimental designs are optimal for assessing valacyclovir's impact on HIV-1 RNA levels in HSV-2 co-infected populations?
Answer: Randomized, double-blind, placebo-controlled trials with longitudinal follow-up (e.g., 12 weeks pre- and post-randomization) are critical. Key endpoints include genital and plasma HIV-1 RNA quantification via PCR, adjusted for baseline viral load and CD4 counts. Stratification by HSV-2 shedding frequency and use of regression models to account for covariates (e.g., adherence, co-infections) enhances validity . For dose optimization, factorial designs can isolate variables like drug concentration and dosing intervals .
How can mathematical modeling quantify valacyclovir's population-level impact on HIV transmission?
Answer: Discrete-time Markov models integrating pharmacokinetic data (e.g., viral load reduction of ~0.53 log10 copies/mL ) and dynamic transmission models simulate scenarios with varying ART/valacyclovir coverage. Parameters should include viral suppression thresholds, drug adherence rates, and co-infection prevalence. Sensitivity analyses identify cost-effectiveness breakpoints (e.g., valacyclovir price vs. ART costs) .
What mechanisms explain valacyclovir's anti-HIV activity independent of HSV-2 co-infection?
Answer: In vitro studies suggest valacyclovir inhibits HIV reverse transcriptase via its active metabolite acyclovir-triphosphate, competing with endogenous dGTP. This mechanism is distinct from HSV-2 suppression and may involve direct interference with viral replication enzymes. Confirmatory clinical trials require viral genotyping to exclude resistance mutations .
How do crossover trials address residual HSV shedding during valacyclovir therapy?
Answer: Crossover designs (e.g., 7-week periods for valacyclovir, acyclovir, placebo) with daily mucosal swabs detect subclinical shedding via PCR. Statistical models (e.g., mixed-effects Poisson regression) compare shedding rates and viral copy numbers, adjusting for intra-patient variability. Residual shedding (~5% of days) highlights incomplete suppression, necessitating higher-dose or combination therapies .
What biomarkers are validated for assessing valacyclovir's immunomodulatory effects in HIV patients?
Answer: Plasma HIV-1 RNA and CD4+ T-cell counts remain primary biomarkers. Exploratory markers include pro-inflammatory cytokines (IL-6, TNF-α) and HSV-2 DNA levels. However, pooled analyses show no significant valacyclovir-driven inflammation reduction, underscoring the need for multi-omics approaches (e.g., transcriptomics) to identify novel pathways .
How does Biphenyl Hydrolase-Like (BPHL) enzyme activity influence valacyclovir pharmacokinetics?
Answer: BPHL catalyzes valacyclovir's conversion to acyclovir, with specificity constants (kcat/Km) of 420 mM⁻¹s⁻¹. Enzyme expression varies by tissue (e.g., intestinal Caco-2 cells), affecting bioavailability (54% vs. 10–20% for oral acyclovir). Knockout models and inhibitor studies can clarify BPHL's role in prodrug activation and inter-individual variability .
What methodologies resolve contradictions in valacyclovir's efficacy across neurological trials?
Answer: In MS trials, subgroup analyses stratify patients by baseline MRI lesion activity. For example, high-activity subgroups (≥1 lesion/month) showed reduced lesion progression with valacyclovir (3000 mg/day), while overall cohorts lacked significance. Adaptive trial designs with enriched populations and imaging endpoints (e.g., gadolinium-enhanced MRI) improve detection of neuroprotective effects .
How are pediatric dosing regimens for valacyclovir derived in neonatal HSV prophylaxis?
Answer: Phase I PK studies in neonates use population pharmacokinetic modeling, adjusting for immature renal function and weight-based dosing. Serial blood sampling quantifies acyclovir exposure (AUC0–24), targeting thresholds from adult studies (e.g., >20 mg·h/L). Safety endpoints (e.g., nephrotoxicity) are monitored via serum creatinine and urinary biomarkers .
What systematic review strategies compare valacyclovir's efficacy against other antivirals in genital herpes?
Answer: Cochrane-compliant meta-analyses pool risk ratios (RR) for recurrence rates across parallel/crossover trials. Network meta-analyses rank interventions (e.g., valacyclovir RR 0.18 vs. placebo ). Subgroup analyses by dosing (500 mg vs. 1000 mg daily) and sensitivity analyses excluding high-bias studies enhance robustness .
How do observational studies inform valacyclovir's neuroprotective potential in dementia?
Answer: Retrospective cohort studies link HSV treatment to reduced dementia incidence (HR 0.55–0.75), particularly in APOE4 carriers. Confounding by indication is mitigated via propensity scoring. Prospective trials should incorporate cognitive batteries (e.g., MoCA) and CSF biomarkers (e.g., Aβ42, p-tau) to validate causality .
What ethical considerations arise in valacyclovir trials for pregnant populations?
Answer: While observational data support safety, trials require rigorous informed consent addressing teratogenicity risks (FDA Category B). Exclusion of high-risk pregnancies and PK monitoring in maternal-fetal compartments (e.g., cord blood) are essential. Comparator arms may use acyclovir, given its established safety profile .
How do valacyclovir combination therapies enhance oncological outcomes?
Answer: Phase II trials pairing valacyclovir with oncolytic viruses (e.g., CAN-2409) in pancreatic cancer use survival endpoints (OS, PFS) and immune profiling (e.g., CD8+ T-cell infiltration). Adaptive designs allow additional treatment courses upon progression. Mechanism studies assess viral mimicry and checkpoint inhibitor synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
